molecular formula C7H2F5NO B3249229 N-[(pentafluorophenyl)methylidene]hydroxylamine CAS No. 19292-27-4

N-[(pentafluorophenyl)methylidene]hydroxylamine

Cat. No.: B3249229
CAS No.: 19292-27-4
M. Wt: 211.09 g/mol
InChI Key: BLPMMKRVLZHPJP-HSIUAXRUSA-N
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Description

N-[(pentafluorophenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C7H2F5NO and a molecular weight of 211.09 g/mol . It is known for its unique structure, which includes a pentafluorophenyl group attached to a hydroxylamine moiety. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(pentafluorophenyl)methylidene]hydroxylamine can be synthesized through the reaction of pentafluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(pentafluorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(pentafluorophenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and substituted hydroxylamines.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(pentafluorophenyl)methylidene]hydroxylamine involves its ability to undergo various chemical transformations. The pentafluorophenyl group enhances its reactivity, allowing it to participate in oxidation, reduction, and substitution reactions. These reactions can lead to the formation of biologically active compounds, which can interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

    N-[(trifluoromethyl)phenyl]hydroxylamine: Similar structure but with a trifluoromethyl group instead of a pentafluorophenyl group.

    N-[(difluoromethyl)phenyl]hydroxylamine: Contains a difluoromethyl group.

    N-[(fluoromethyl)phenyl]hydroxylamine: Contains a fluoromethyl group.

Uniqueness

N-[(pentafluorophenyl)methylidene]hydroxylamine is unique due to the presence of the pentafluorophenyl group, which significantly enhances its reactivity and stability compared to its analogs. This makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

(NE)-N-[(2,3,4,5,6-pentafluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H/b13-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPMMKRVLZHPJP-HSIUAXRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)\C1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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